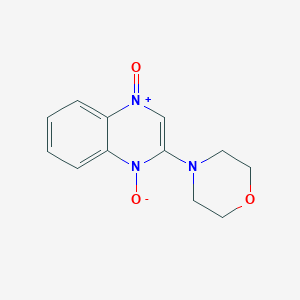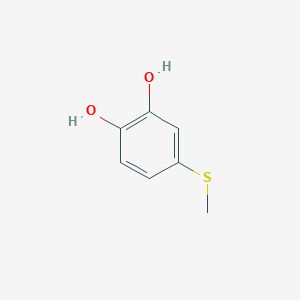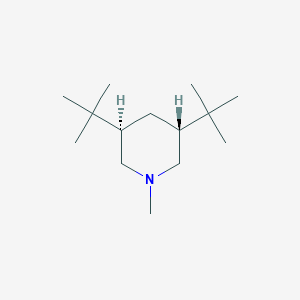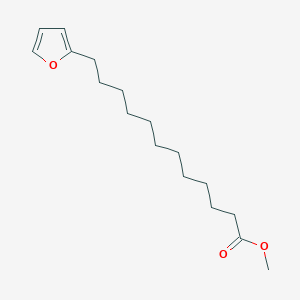
Morpholine, 4-(1-cyclohexylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(1-cyclohexylethenyl)-, also known as 4-(1-cyclohexen-1-yl)morpholine, is an organic compound with the molecular formula C10H17NO. It is a derivative of morpholine, featuring a cyclohexene ring attached to the nitrogen atom of the morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-cyclohexylethenyl)- typically involves the reaction of cyclohexanone with morpholine in the presence of an acid catalyst. One common method includes heating a mixture of cyclohexanone, morpholine, and p-toluenesulfonic acid in toluene under reflux conditions. The reaction proceeds with the removal of water to form the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the use of continuous flow reactors and catalysts to optimize yield and efficiency. For example, the use of a photocatalytic coupling of silicon amine reagents and aldehydes under continuous flow conditions has been reported to produce substituted morpholines .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(1-cyclohexylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce more saturated morpholine derivatives .
Aplicaciones Científicas De Investigación
Morpholine, 4-(1-cyclohexylethenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(1-cyclohexylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, morpholine, is a simpler structure without the cyclohexene ring.
N-Methylmorpholine: A derivative where the nitrogen atom is methylated.
Thiomorpholine: A sulfur-containing analog of morpholine.
Uniqueness
Morpholine, 4-(1-cyclohexylethenyl)- is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
65193-91-1 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
4-(1-cyclohexylethenyl)morpholine |
InChI |
InChI=1S/C12H21NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h12H,1-10H2 |
Clave InChI |
SUXPJBLQVQVEOR-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1CCCCC1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
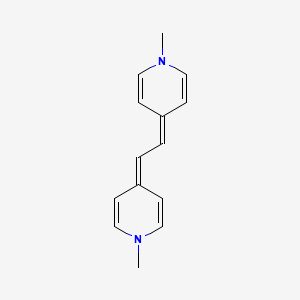

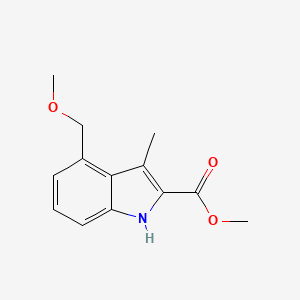
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
